molecular formula C8H10N2O4S B13043544 (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid

(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid

Cat. No.: B13043544
M. Wt: 230.24 g/mol
InChI Key: GHFLWSWTBNXTDN-LURJTMIESA-N
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Description

(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a methoxycarbonyl-protected amino group and a thiazol-4-yl substituent. The compound’s S-configuration at the α-carbon is critical for stereospecific interactions in biological systems. Its structure combines a propanoic acid backbone with heterocyclic and carbamate functionalities, making it a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4S/c1-14-8(13)10-6(7(11)12)2-5-3-15-4-9-5/h3-4,6H,2H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

GHFLWSWTBNXTDN-LURJTMIESA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CSC=N1)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CSC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Thiazolylmethyl Precursors and Carbamate Formation (Patent WO2016132378A2)

  • Starting Materials: Thiazol-4-ylmethyl alcohol derivatives are reacted with alkyl or aryl haloformates in the presence of a base to form methoxycarbonyl-protected intermediates.

  • Key Reaction Conditions:

    • Solvents: Dichloromethane (preferred chloro solvent), hexane or heptane as hydrocarbon solvents for extraction and washing
    • Bases: Triethylamine commonly used for carbamate formation
    • Temperature: Ambient (25-30°C) to moderate heating (up to 85°C for esterification steps)
    • Reaction time: Several hours (e.g., 4-8 hours)
  • Isolation Techniques:

    • Solvent removal by filtration, rotary evaporation (Buchi Rotavapor), spray drying, or lyophilization
    • Washing with toluene and aqueous layers to purify the product
    • Use of solid dispersions with carriers like microcrystalline cellulose (MCC) for formulation
  • Example Process:

    • Adipic acid derivative reacted with methanol and concentrated HCl at 80-85°C for 8 hours to form methyl esters.
    • Subsequent basification with sodium carbonate and reaction with DiBOC (di-tert-butyl dicarbonate) in methanol to protect the amino group.
    • Final isolation by solvent evaporation and washing steps to yield the methoxycarbonyl amino acid derivative.
  • Yields: Isolated yields vary, with examples showing 10.79 g from 100 g starting material in intermediates, and final product yields around 1.2 g in specific examples.

  • Advantages: The process allows for stereochemical integrity and scalable purification methods.

Synthetic Route via Darzens Condensation and Thiazole Formation (Journal of Medicinal Chemistry, 2018)

  • Key Steps:

    • Heck Reaction: Coupling of 3-chloroiodobenzene with allyl alcohol to yield an aldehyde intermediate.
    • Darzens Condensation: Reaction of the aldehyde with ethyl dichloroacetate in the presence of freshly prepared sodium ethoxide to form α-chloro epoxide intermediates.
    • Thiazole Ring Formation: Treatment of the α-chloro epoxide with thioacetamide or thiourea to form 2-methylthiazole or 2-aminothiazole derivatives.
    • Saponification: Hydrolysis of esters to carboxylic acids.
    • Acyl Chloride Formation and Cyclization: Conversion of acids to acyl chlorides with oxalyl chloride, followed by cyclization to tricyclic ketones.
    • Addition to Protected Uracil: Lithiation of uracil derivatives and 1,2-addition to ketones to form tertiary alcohol intermediates.
    • Deprotection and Alkylation: Acidic deprotection and alkylation steps to finalize the compound.
    • Thionation: Use of Lawesson’s reagent to introduce thione functionalities.
  • Reagents and Conditions:

    • Sodium ethoxide prepared from sodium metal in dry ethanol for Darzens condensation.
    • Oxalyl chloride for acyl chloride formation.
    • n-Butyllithium for lithiation steps.
    • Lawesson’s reagent for thionation.
  • Purification: Chromatography on silica gel using mixtures of methanol and dichloromethane.

  • Yields: Moderate to good yields reported for key intermediates and final products.

Alternative Thiazolone-Based Synthesis (Chemija Journal, 2023)

  • Approach:

    • Preparation of thiazolone derivatives via condensation reactions involving thioamides and α-halo esters.
    • Refluxing mixtures of sodium carbonate or sodium acetate in water to promote ring closure.
    • Neutralization and recrystallization to isolate thiazolone intermediates.
  • Typical Conditions:

    • Reflux for 2-3 hours in aqueous media.
    • Neutralization with acetic acid to pH ~6.
    • Filtration and recrystallization from water or water/1,4-dioxane mixtures.
  • Yields and Physical Data:

    • Yields range from 28% to 58% depending on the derivative.
    • Melting points reported for characterization.
  • Applications:

    • These thiazolone intermediates can be further transformed to the target methoxycarbonyl amino acid by standard amino acid functionalization methods.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Purification Yield Range Notes
Patent WO2016132378A2 Alkylation of thiazolylmethanol with haloformates; carbamate protection Dichloromethane, triethylamine, methanol, HCl, DiBOC Filtration, rotary evaporation, washing Moderate (up to ~10 g scale) Scalable, solid dispersion formation
J. Med. Chem. 2018 Route Heck coupling, Darzens condensation, thiazole formation, saponification, lithiation, thionation Sodium ethoxide, oxalyl chloride, n-BuLi, Lawesson’s reagent Silica gel chromatography Moderate to good Complex multi-step, high specificity
Chemija 2023 Thiazolone Synthesis Reflux with sodium carbonate/acetate, neutralization, recrystallization Sodium carbonate/acetate, water, acetic acid Recrystallization 28-58% Simpler, aqueous conditions

Research Findings and Considerations

  • The stereochemical purity of the (S)-enantiomer is maintained by using chiral starting materials or chiral resolution techniques in the synthetic routes.

  • Protection of the amino group as a methoxycarbonyl carbamate is crucial to prevent side reactions during ring formation and subsequent steps.

  • Choice of solvents and bases significantly impacts yield and purity; dichloromethane and triethylamine are common choices for carbamate formation.

  • Multi-step syntheses involving Darzens condensation and lithiation require careful control of temperature and moisture to maintain reactivity and selectivity.

  • Purification by chromatography or recrystallization is essential to remove side products and achieve high purity, especially for pharmaceutical applications.

  • Solid dispersion techniques with carriers such as microcrystalline cellulose enhance the formulation properties of the final compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the thiazole ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiazoles, aminothiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that thiazole derivatives, including (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid, exhibit significant anticancer activity. These compounds have been studied for their ability to inhibit various types of cancer cells, including breast, colon, and lung cancers. A notable study demonstrated that thiazole derivatives could effectively reverse drug resistance in cancer cells by modulating P-glycoprotein activity, which is crucial for the efflux of chemotherapeutic agents from cells .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in tumor cells and the inhibition of cell proliferation. For instance, specific thiazole derivatives have been shown to interact with cellular pathways that regulate growth and survival, making them promising candidates for further development as anticancer agents .

Cosmetic Applications

Skin Care Formulations
The incorporation of this compound into cosmetic formulations has been explored due to its potential skin benefits. The compound's properties may enhance skin hydration and improve overall skin texture when used in topical applications. Studies on cosmetic formulations have highlighted the importance of ingredient interactions and the optimization of formulations to achieve desired sensory and moisturizing effects .

Formulation Development
Experimental design techniques such as Box-Behnken design have been employed to evaluate the efficacy of cosmetic formulations containing thiazole derivatives. These studies focus on optimizing the formulation's stability and effectiveness while assessing rheological properties and sensory characteristics .

Agricultural Applications

Pesticide Development
Emerging research suggests that thiazole derivatives may also play a role in agricultural sciences, particularly in developing new pesticides. The unique chemical structure of this compound allows for modifications that could enhance its efficacy against specific pests while minimizing environmental impact.

Case Studies

StudyFocusFindings
Anticancer Activity Thiazole DerivativesDemonstrated ability to reverse drug resistance in cancer cells; significant cytotoxicity against various cancer lines .
Cosmetic Formulation Hydration PropertiesEnhanced skin hydration and texture improvement; effective formulation optimization using design techniques .
Agricultural Use Pesticide EfficacyPotential development of environmentally friendly pesticides based on thiazole chemistry; ongoing research needed .

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Efficiency: Thiazole-containing amino acids are synthesized in moderate-to-high yields (48–94%) via condensation or cyclization reactions . The target compound’s synthesis may benefit from similar methodologies.

Structure-Activity Relationships (SAR) :

  • Thiazole substitution at position 4 (vs. 2 in ) optimizes steric compatibility in enzyme binding pockets.
  • Methoxycarbonyl enhances solubility relative to Boc, as seen in .

Therapeutic Potential: Thiazole derivatives demonstrate anticancer activity via kinase inhibition or apoptosis induction , suggesting the target compound’s utility in oncology.

Biological Activity

(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The methoxycarbonyl group enhances the compound's solubility and bioavailability, making it suitable for pharmacological applications.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated antimicrobial properties. They are effective against a range of bacteria and fungi:

  • Mechanism : The compound inhibits protein synthesis in bacteria, leading to antimicrobial effects. It interacts with ribosomal RNA, disrupting the translation process.
  • Case Study : In a study evaluating various thiazole derivatives, compounds with similar structures exhibited IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei .

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

  • Biochemical Pathways : It modulates inflammatory cytokines and reduces oxidative stress in cellular models.
  • Dosage Effects : Lower doses have shown beneficial effects in reducing inflammation markers in animal models .

3. Antioxidant Activity

The compound has been found to exhibit antioxidant properties:

  • Cellular Effects : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : Studies suggest that thiazole derivatives can protect cells from oxidative damage, contributing to their therapeutic potential in diseases characterized by oxidative stress .

1. Enzyme Inhibition

This compound interacts with various enzymes:

  • Target Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Molecular Mechanism : The binding affinity of the compound to these enzymes alters their activity, leading to decreased inflammation and microbial growth .

2. Cellular Signaling Modulation

The compound influences cellular signaling pathways:

  • Gene Expression : It affects the expression of genes involved in inflammation and cell survival.
  • Transport Mechanisms : The compound interacts with cellular transporters, facilitating its uptake and enhancing its biological effects .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialEffective against Trypanosoma brucei
Anti-inflammatoryReduces cytokine levels
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits key inflammatory enzymes

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